6-(4-Methylpyridin-2-yl)hexan-2-one
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Overview
Description
6-(4-Methylpyridin-2-yl)hexan-2-one is a chemical compound with the molecular formula C12H17NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group at the 4-position and a hexan-2-one chain at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpyridin-2-yl)hexan-2-one typically involves the reaction of 4-methylpyridine with a suitable hexanone derivative under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where 4-methylpyridine reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpyridin-2-yl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(4-Methylpyridin-2-yl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(4-Methylpyridin-2-yl)hexan-2-one involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The hexan-2-one chain may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler derivative with only a methyl group attached to the pyridine ring.
Hexan-2-one: A ketone with a six-carbon chain.
2-Acetylpyridine: A compound with an acetyl group attached to the pyridine ring.
Uniqueness
6-(4-Methylpyridin-2-yl)hexan-2-one is unique due to its combined structure of a substituted pyridine ring and a hexan-2-one chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
168073-95-8 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-(4-methylpyridin-2-yl)hexan-2-one |
InChI |
InChI=1S/C12H17NO/c1-10-7-8-13-12(9-10)6-4-3-5-11(2)14/h7-9H,3-6H2,1-2H3 |
InChI Key |
BRUMLZULDISZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCCCC(=O)C |
Origin of Product |
United States |
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